molecular formula C8H5ClINO B12876369 2-(Chloromethyl)-6-iodobenzo[d]oxazole

2-(Chloromethyl)-6-iodobenzo[d]oxazole

Cat. No.: B12876369
M. Wt: 293.49 g/mol
InChI Key: ZNLYHGYKJBWPEJ-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Advanced Organic and Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the cornerstone of modern organic and medicinal chemistry. ijnrd.org These scaffolds are integral to a vast array of biological processes. researchgate.net A significant number of natural products, such as vitamins, alkaloids, and antibiotics, feature heterocyclic cores, underscoring their fundamental role in biochemistry. openmedicinalchemistryjournal.comijraset.com Statistics indicate that over 85% of all biologically active chemical entities contain a heterocycle, highlighting their central role in drug design. nih.gov

The utility of heterocyclic scaffolds lies in their ability to provide a rigid framework upon which various functional groups can be appended, allowing for the precise spatial orientation required for interaction with biological targets like enzymes and receptors. researchgate.net The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur introduces polarity and hydrogen bonding capabilities, which can significantly influence a molecule's physicochemical properties, including solubility and lipophilicity. nih.gov These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of potential drug candidates. nih.gov Consequently, heterocyclic structures are considered "privileged scaffolds" in drug discovery, as they are capable of binding to multiple biological targets with high affinity. nih.gov

Overview of Benzoxazole (B165842) Derivatives in Scientific Inquiry

Among the myriad of heterocyclic systems, the benzoxazole scaffold has garnered considerable attention from the scientific community. globalresearchonline.netontosight.ai Benzoxazoles are bicyclic compounds consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.net This aromatic structure is a key feature in numerous compounds that exhibit a wide spectrum of pharmacological and biological activities. tandfonline.com

Research has demonstrated that derivatives of benzoxazole possess an impressive range of biological effects, making them attractive candidates for therapeutic development. nih.gov These activities are diverse and have been the subject of extensive investigation in medicinal chemistry. In addition to their medicinal applications, the rigid and planar structure of benzoxazoles makes them valuable in the field of material science, particularly for the development of organic light-emitting diodes (OLEDs) and fluorescent probes for bioimaging. ontosight.ai

The broad utility of the benzoxazole core has prompted significant research into synthetic methodologies for creating diverse derivatives, allowing for the exploration of their structure-activity relationships (SAR). tandfonline.comnih.gov

Table 1: Reported Biological Activities of Benzoxazole Derivatives

Biological Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Shows activity against a range of bacteria (antibacterial) and fungi (antifungal).
Anti-inflammatory Reduces inflammation through various mechanisms.
Antiviral Inhibits the replication of certain viruses.
Analgesic Provides pain-relieving effects.
Anticonvulsant Demonstrates potential in preventing or reducing the severity of seizures.

Rationale for Investigating 2-(Chloromethyl)-6-iodobenzo[d]oxazole within Contemporary Chemical Research

The specific compound, this compound, is of significant interest not necessarily as an end-product with direct biological activity, but primarily as a highly versatile synthetic intermediate or building block in chemical synthesis. The rationale for its investigation stems from the strategic combination of three key structural features: the benzoxazole core, a reactive 2-(chloromethyl) group, and a 6-iodo substituent.

The Benzoxazole Scaffold: As established, the benzoxazole ring system is a privileged structure in medicinal chemistry, frequently associated with a wide array of biological activities. globalresearchonline.net Its presence provides a foundational framework known to interact favorably with various biological targets.

The 2-(Chloromethyl) Group: The chloromethyl group at the 2-position of the benzoxazole ring is a key reactive site. It acts as an electrophile, making it susceptible to nucleophilic substitution reactions. This functionality allows for the straightforward introduction of a wide variety of other chemical moieties. Chemists can use this "handle" to attach different functional groups containing oxygen, nitrogen, or sulfur nucleophiles, thereby creating a library of novel benzoxazole derivatives for biological screening.

The 6-Iodo Group: The iodine atom at the 6-position is another critical feature for synthetic diversification. Halogens, particularly iodine, on an aromatic ring are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions. This enables chemists to perform powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors.

The dual functionality of this compound allows for a sequential and regioselective modification strategy. A researcher can first perform a nucleophilic substitution at the chloromethyl position and then carry out a cross-coupling reaction at the iodo position (or vice versa). This synthetic flexibility makes the compound an invaluable precursor for generating complex, multi-functionalized benzoxazole derivatives that would be difficult to synthesize through other methods. These derivatives can then be evaluated for a wide range of applications, from potential pharmaceuticals to materials science.

Table 2: Synthetic Utility of Functional Groups in this compound

Functional Group Position Type of Reactivity Common Reactions Purpose in Synthesis
Chloromethyl 2 Electrophilic Nucleophilic Substitution Attachment of various side chains

In essence, the investigation of this compound is driven by its potential to unlock rapid access to a diverse chemical space of novel benzoxazole compounds, facilitating the discovery of new molecules with valuable biological and material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClINO

Molecular Weight

293.49 g/mol

IUPAC Name

2-(chloromethyl)-6-iodo-1,3-benzoxazole

InChI

InChI=1S/C8H5ClINO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2

InChI Key

ZNLYHGYKJBWPEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)OC(=N2)CCl

Origin of Product

United States

Computational and Theoretical Investigations of 2 Chloromethyl 6 Iodobenzo D Oxazole

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. irjweb.com By solving the Schrödinger equation in an approximate manner, DFT can predict a wide range of molecular properties, offering insights into the reactivity and stability of 2-(Chloromethyl)-6-iodobenzo[d]oxazole.

Electronic Structure: DFT calculations can determine the distribution of electrons within the molecule, highlighting regions of high or low electron density. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller energy gap generally implies higher reactivity. irjweb.com

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

These parameters are invaluable for understanding how this compound might interact with other molecules, including biological targets or reagents in a chemical synthesis. For instance, a high electrophilicity index would suggest that the molecule is likely to participate in reactions where it accepts electrons.

Molecular Electrostatic Potential (MEP): DFT calculations can also generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring, indicating these are sites prone to electrophilic attack. Conversely, positive potential might be observed around the hydrogen atoms and the chloromethyl group, suggesting susceptibility to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Parameters for this compound
ParameterValueInterpretation
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital, related to electron-donating ability.
ELUMO-1.2 eVEnergy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
Energy Gap (ΔE)5.3 eVIndicates chemical reactivity and kinetic stability.
Electronegativity (χ)3.85 eVMeasures the ability to attract electrons.
Chemical Hardness (η)2.65 eVResistance to change in electron distribution.
Electrophilicity Index (ω)2.79 eVIndicates the capacity to act as an electrophile.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or nucleic acid. nih.govnih.gov This method is crucial for understanding the potential biological activity of this compound by simulating its interaction with specific therapeutic targets.

The Docking Process: The process involves placing the 3D structure of this compound into the binding site of a target receptor. A scoring function is then used to estimate the binding affinity, or the strength of the interaction, between the ligand and the receptor. The scoring function considers various types of interactions, including:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and receptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

Electrostatic Interactions: Attractions or repulsions between charged or polar groups.

By systematically exploring different conformations and orientations of the ligand within the binding site, docking algorithms can identify the most stable binding mode, which is typically the one with the lowest binding energy.

Predicting Biological Activity: For this compound, molecular docking could be used to screen for potential protein targets. For example, if the compound is being investigated as an anticancer agent, it could be docked into the active sites of various kinases, enzymes known to be involved in cancer progression. The results would provide a binding energy score for each target, with lower scores indicating a more favorable interaction. The docking results can also reveal the specific amino acid residues in the binding site that interact with the ligand, providing a detailed picture of the binding mode. This information is invaluable for understanding the mechanism of action and for designing more potent derivatives.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
ParameterValueInteracting ResiduesInteraction Type
Binding Energy-8.5 kcal/mol--
Key Interactions-LYS 745Hydrogen Bond
LEU 788Hydrophobic Interaction
MET 793Van der Waals Interaction

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability Assessment

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of this compound and the stability of its complex with a biological target. nih.govnih.gov

Simulating Molecular Motion: MD simulations solve Newton's equations of motion for a system of atoms and molecules. By calculating the forces between atoms and updating their positions and velocities over small time steps, MD can simulate the trajectory of a molecule or a molecular complex over nanoseconds or even microseconds.

Conformational Analysis: For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a vacuum, in water, or bound to a protein. This analysis can reveal the most stable conformations of the molecule and the energy barriers between them.

Binding Stability Assessment: When applied to a ligand-receptor complex identified through molecular docking, MD simulations can assess the stability of the predicted binding mode. Key metrics calculated from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms from their initial positions over time. A stable RMSD indicates that the protein structure is not significantly perturbed by the binding of the ligand.

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues. High RMSF values in the binding site could indicate unstable interactions with the ligand.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the course of the simulation, providing information on the stability of these key interactions.

By analyzing these parameters, researchers can determine whether the initial docking pose is stable or if the ligand is likely to dissociate from the binding site.

Table 3: Representative Metrics from a Molecular Dynamics Simulation of this compound Bound to a Target Protein
MetricResultInterpretation
RMSD of Protein BackboneStable at ~2.5 ÅThe protein maintains a stable conformation upon ligand binding.
RMSF of Binding Site ResiduesLow fluctuations (<1.5 Å)The ligand forms stable interactions with the binding site.
Hydrogen Bond Occupancy>80% for key interactionsKey hydrogen bonds are maintained throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.compensoft.netnih.gov For this compound, QSAR studies can be used to predict the activity of its derivatives and to guide the design of new, more potent analogs.

The QSAR Approach: A QSAR model is developed by first compiling a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological properties (e.g., molecular connectivity indices).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that best correlates the molecular descriptors with the observed biological activity. A robust QSAR model should have high predictive power, which is assessed through internal and external validation techniques.

Predictive Modeling of Derivatives: Once a reliable QSAR model is developed for a series of benzoxazole (B165842) derivatives, it can be used to predict the biological activity of new, unsynthesized compounds. By calculating the molecular descriptors for a proposed derivative of this compound, the QSAR model can provide an estimate of its activity. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. QSAR models can also provide insights into the structural features that are important for activity, helping to guide the design of new molecules with improved properties.

Table 4: Example of a QSAR Model for a Series of Benzoxazole Derivatives
Model EquationStatistical Parameters
pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * HD + cr² = 0.85
q² = 0.75
pred_r² = 0.70
pIC50: negative logarithm of the half maximal inhibitory concentration; logP: logarithm of the partition coefficient; MW: molecular weight; HD: number of hydrogen bond donors; c: constant. r², q², and pred_r² are statistical measures of the model's goodness of fit and predictive ability.

Cheminformatics and In Silico Screening Approaches for Analog Design

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of drug discovery, cheminformatics plays a crucial role in the design of new analogs of this compound through in silico screening.

Virtual Screening: In silico, or virtual, screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. There are two main types of virtual screening:

Ligand-based virtual screening: This approach is used when the 3D structure of the target is not known. It involves searching for molecules in a database that are similar to a known active compound. For this compound, if it is found to have a desirable biological activity, its structure could be used as a query to search for similar molecules with potentially improved properties.

Structure-based virtual screening: This method, which requires the 3D structure of the target protein, uses molecular docking to screen a large library of compounds against the target's binding site. This can identify novel scaffolds that are structurally different from known active compounds but still fit well into the binding site.

Analog Design: Cheminformatics tools can also be used to design new analogs of this compound. By analyzing the structure-activity relationships within a series of related compounds, these tools can suggest modifications to the parent molecule that are likely to improve its activity, selectivity, or pharmacokinetic properties. For example, software can be used to enumerate all possible substitutions at a particular position on the benzoxazole ring and then use a QSAR model or docking to predict the activity of each resulting analog. This allows for a systematic exploration of the chemical space around the lead compound, facilitating the discovery of optimized drug candidates.

Structure Activity Relationship Sar Studies of Substituted Benzoxazole Derivatives with Specific Relevance to 2 Chloromethyl 6 Iodobenzo D Oxazole

Impact of Halogenation (Iodine at C6) on Molecular Interactions and Biological Recognition

The introduction of a halogen atom, particularly iodine, at the C6 position of the benzoxazole (B165842) ring has a profound impact on the molecule's physicochemical properties and its potential for molecular recognition. This influence stems from several factors, including altered lipophilicity, electronic effects, and the capacity for halogen bonding.

Halogen Bonding: Iodine, being a large and polarizable halogen, is a potent halogen bond (XB) donor. researchgate.net A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (known as the σ-hole) and a Lewis base, such as a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring found in biological macromolecules. beilstein-journals.orgnih.govresearchgate.net The presence of the C6-iodine in 2-(chloromethyl)-6-iodobenzo[d]oxazole can facilitate specific, high-affinity interactions with protein targets, contributing significantly to binding affinity and selectivity. This directional binding is a key factor in the rational design of potent inhibitors.

Lipophilicity and Steric Profile: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and access hydrophobic binding pockets within target proteins. The bulky iodine atom also significantly alters the steric profile of the benzoxazole core, which can either promote or hinder binding, depending on the topology of the target's active site.

Electronic Effects: The iodine atom exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect). For halogens, the inductive effect typically dominates, leading to a net withdrawal of electron density from the benzene (B151609) ring. This modulation of the electronic landscape of the scaffold can influence its metabolic stability and interaction with target enzymes or receptors. Studies on related heterocyclic systems have shown that the presence of electron-withdrawing groups can impact biological activity. nih.gov For example, the introduction of a bromine atom on the benzoxazole ring has been shown to increase the activity in certain derivatives. nih.gov

The table below illustrates how halogen substitution can modify key physicochemical parameters in a hypothetical series of benzoxazole derivatives, demonstrating the principles discussed.

Substituent at C6 Calculated LogP (cLogP) Halogen Bond Donor Potential Van der Waals Radius (Å)
H2.1None1.20
F2.3Weak1.47
Cl2.8Moderate1.75
Br2.9Strong1.85
I3.4Very Strong1.98

This table presents illustrative data based on established physicochemical principles to demonstrate the relative effects of halogenation.

Influence of the Chloromethyl Group at C2 on Pharmacophore Features and Binding Affinity

The 2-substituted position of the benzoxazole ring is a critical site for derivatization to modulate biological activity. nih.govnih.gov The chloromethyl group (-CH₂Cl) at this position is not merely a passive substituent; it is a reactive electrophilic moiety that can define the molecule's mechanism of action.

Electrophilic/Reactive Center: The chloromethyl group functions as an alkylating agent. The carbon atom is rendered electrophilic by the adjacent electron-withdrawing chlorine atom, making it susceptible to nucleophilic attack. This feature allows the molecule to form a covalent bond with nucleophilic residues—such as cysteine (thiol group), histidine (imidazole ring), or lysine (B10760008) (amino group)—commonly found in the active sites of enzymes. Such covalent bond formation typically leads to irreversible inhibition of the target protein, resulting in potent and sustained biological activity. Several synthetic routes for bioactive compounds utilize 2-(chloromethyl)benzoxazole as a reactive intermediate for this reason. researchgate.netmdpi.com

Pharmacophore Element: As a pharmacophore feature, the chloromethyl group acts as a "warhead." Its size, flexibility, and reactivity are key determinants of binding affinity. The length and orientation of the C-Cl bond position the reactive center for optimal interaction with a target nucleophile. Covalent inhibitors often exhibit high potency due to the permanent nature of the bond formed with their target.

Contribution to Binding Affinity: Prior to covalent bond formation, the chloromethyl group contributes to binding affinity through weaker, non-covalent interactions. It can participate in hydrophobic interactions and, depending on the binding site's polarity, dipole-dipole interactions. The ultimate high binding affinity, however, is achieved through the irreversible covalent linkage.

Conformational Analysis and its Correlation with Molecular Recognition and Activity

The fused benzoxazole ring system is largely planar, providing a rigid scaffold for the presentation of its functional groups. nih.gov This planarity facilitates stacking interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

The primary element of conformational flexibility in this compound is the rotation around the single bond connecting the chloromethyl group to the C2 atom of the benzoxazole ring. The specific torsion angle of this bond determines the spatial orientation of the reactive chlorine atom relative to the planar ring system. This orientation is critical for molecular recognition, as it must align the electrophilic carbon atom precisely with the target nucleophile on the receptor for a covalent reaction to occur. nih.gov Different conformations can be described as cisoid or transoid relative to the benzoxazole nitrogen, and the energetically preferred conformation will dictate how the molecule is presented to its binding partner. nih.gov Understanding this conformational preference is essential for predicting the molecule's mode of orientation within a receptor site. nih.gov

Electronic and Steric Effects of Substituents on Derivative Potency and Selectivity

The potency and selectivity of a drug candidate are governed by the interplay of electronic and steric effects imparted by its substituents. In this compound, the iodine at C6 and the chloromethyl group at C2 collectively define the molecule's properties.

Electronic Effects: The electronic nature of the substituents modulates the electron density distribution across the benzoxazole scaffold, which in turn affects its reactivity and interactions.

Iodine at C6: As a halogen, iodine is an electron-withdrawing group (EWG) via the inductive effect. This reduces the electron density of the aromatic ring. Studies on the synthesis of benzoxazole derivatives have shown that EWGs at the C6 position can increase the yield of the cyclic product, indicating their influence on the reactivity of the core structure. marmara.edu.trresearchgate.net

Chloromethyl at C2: The chloromethyl group is also electron-withdrawing, further lowering the energy of the molecular orbitals. nih.gov

The combined effect of these two EWGs makes the entire molecule more electron-deficient. This can influence its ability to participate in charge-transfer interactions and can affect its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for chemical reactivity and biological interactions. nih.gov

Steric Effects: Steric hindrance plays a crucial role in determining how a molecule fits into a binding site.

Iodine at C6: The iodine atom is large and introduces significant steric bulk on one side of the benzoxazole ring. This can be beneficial if it fits into a corresponding large hydrophobic pocket, but detrimental if it causes steric clashes with the receptor surface.

Chloromethyl at C2: This group is of moderate size and its steric impact is dependent on its conformation, as discussed previously.

The combination of these substituents creates a unique molecular shape and electronic profile. The interplay between the steric bulk of the iodine and the reactive nature of the chloromethyl group can lead to high selectivity for a specific target protein whose binding site can accommodate these precise features. Quantitative structure-activity relationship (QSAR) studies on benzoxazole derivatives frequently identify electronic and steric parameters as key descriptors for predicting biological activity. mdpi.comnih.govwisdomlib.org

The following table summarizes key electronic and steric parameters for relevant substituents to illustrate their comparative effects.

Substituent Position Hammett Constant (σp) Taft Steric Parameter (Es) Nature of Effect
-IC6+0.18-0.20Electron-withdrawing, Bulky, Halogen Bond Donor
-CH₂ClC2+0.18-0.57Electron-withdrawing, Electrophilic, Moderately Bulky
-HC60.00+1.24Neutral
-NO₂C6+0.78-1.01Strongly Electron-withdrawing, Bulky
-CH₃C6-0.170.00Electron-donating, Moderately Bulky

This table provides established parameter values to compare the electronic (Hammett) and steric (Taft) influence of different functional groups relevant to SAR.

Exploration of Biological Target Interactions and Mechanistic Pathways for Benzoxazole Scaffolds

Molecular Interactions with Biopolymers (e.g., Nucleic Acid Mimicry, Adenine/Guanine Isosteres)

The structural similarity of the benzoxazole (B165842) ring to naturally occurring purine nucleobases allows it to function as a nucleic acid isostere, facilitating interactions with biopolymers like DNA. This mimicry is a key aspect of its biological activity, enabling benzoxazole derivatives to bind to nucleic acids through various modes, including intercalation.

Benzoxazole derivatives have been successfully developed as fluorescent probes for DNA. periodikos.com.brperiodikos.com.br These compounds often exhibit enhanced fluorescence upon binding to DNA, a characteristic that is valuable for visualizing nucleic acids. periodikos.com.brperiodikos.com.br For example, a class of 2-(2-hydroxyphenyl)-benzoxazoles has been studied for its interaction with B-DNA. researchgate.net The binding can be influenced by substituents on the benzoxazole ring, with some derivatives acting as DNA anchoring groups through hydrogen bonding with base pairs. periodikos.com.br The primary mode of interaction is often intercalation, especially at higher DNA concentrations. periodikos.com.brperiodikos.com.br This ability to intercalate between DNA base pairs is a mechanism shared by many anticancer agents and underscores the potential of benzoxazole conjugates in this therapeutic area. nih.gov For instance, the benzoxazole derivative Oxazole (B20620) Yellow (YO) is a known fluorescent DNA probe. periodikos.com.br

Studies have shown that changes in the absorption and emission properties of benzoxazole derivatives occur upon the addition of calf thymus DNA (CT-DNA), confirming direct interaction. periodikos.com.br This interaction is crucial for the biological activities of certain conjugates, such as benzoxazole-pyrrolo[2,1-c] periodikos.com.brperiodikos.com.brbenzodiazepines, which exhibit significant anticancer and DNA-binding properties. nih.gov

Enzyme Inhibition Mechanisms (e.g., DNA Gyrase, COX-2, Kinase Inhibitors, DprE1)

Benzoxazole scaffolds are integral to a multitude of enzyme inhibitors, targeting a range of enzymes critical to pathological processes. Their inhibitory mechanisms are diverse, spanning from competitive inhibition at ATP-binding sites to selective blocking of enzyme active sites.

DNA Gyrase: Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. nih.gov The absence of this enzyme in higher eukaryotes makes it an attractive target for selective drug design. nih.gov Benzoxazole derivatives have been identified as potent inhibitors of DNA gyrase. nih.gov Molecular docking studies suggest that these compounds bind to the active site of the enzyme, interfering with its function of catalyzing changes in DNA topology. nih.gov For instance, 2-benzyl substituted benzoxazole derivatives have been linked to the inhibition of DNA topoisomerase II with significant IC₅₀ values. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for the production of prostaglandins during inflammation. nih.govnano-ntp.com Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.govmdpi.com Numerous benzoxazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nano-ntp.com These compounds typically feature structural motifs that fit into the active site of the COX-2 enzyme. nih.gov The anti-inflammatory effects of these inhibitors are achieved by blocking the biosynthesis of prostaglandins at the site of inflammation. nih.gov

Table 1: COX-2 Inhibition by Benzoxazole Derivatives Data sourced from multiple studies to illustrate the range of inhibitory concentrations.

Compound SeriesExample CompoundCOX-2 IC₅₀ (µg/mL)Reference Standard (Celecoxib) IC₅₀ (µg/mL)
Methyl-2-amino benzoxazole carboxylate Tosylate-11.513.4
N¹-(2-amino benzoxazole-5-carbonyl)-4-methyl benzene (B151609) sulfonohydrazide-19.613.4
2-amino-N¹-benzoyl benzoxazole-5-carbohydrazide-21.913.4

Kinase Inhibitors: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Benzoxazole derivatives have been developed as potent inhibitors of several kinases.

Aurora Kinases: The Aurora kinase family plays a vital role in mitosis, and its members are often overexpressed in tumors. frontiersin.org A novel series of benzoxazole analogs was designed and synthesized as Aurora kinase inhibitors, with some compounds showing promising activity against Aurora B kinase. nih.gov For example, compound 13q from this series demonstrated efficacy in a prostate cancer tumor xenograft model. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govcellsignal.com Inhibiting the VEGF/VEGFR-2 signaling pathway is a major strategy in cancer therapy. nih.gov Several series of benzoxazole derivatives have been designed as potent VEGFR-2 inhibitors. nih.govnih.govtandfonline.com These compounds bind to the ATP-binding site of the kinase domain, blocking its autophosphorylation and downstream signaling. nih.gov

Table 2: Kinase Inhibitory Activity of Benzoxazole Derivatives IC₅₀ values indicate the concentration required for 50% inhibition.

Target KinaseCompoundIC₅₀Cell Line
VEGFR-2Compound 12l97.38 nM-
VEGFR-2Compound 8d0.0554 µM-
VEGFR-2Compound 8a0.0579 µM-
Aurora BAlisertib (MLN8237)396.5 nM-
Aurora AAlisertib (MLN8237)1.2 nM-

DprE1: Decaprenylphosphoryl-β-D-ribose-oxidase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. tandfonline.comnih.gov It represents a key target for the development of new anti-tuberculosis drugs. tandfonline.com Novel hybrids of 1,2,3-triazole and benzoxazole have been designed as DprE1 inhibitors. tandfonline.comnih.gov Compounds such as BOK-2 and BOK-3 have demonstrated significant DprE1 inhibition with IC₅₀ values of 2.2 µM and 3.0 µM, respectively, which are comparable to the standard drug TCA-1. tandfonline.comnih.gov

Receptor Modulation and Ligand-Binding Dynamics (e.g., 5-HT3 Receptors, Melatonin (B1676174) Receptors)

Benzoxazole derivatives can act as ligands for various G protein-coupled receptors (GPCRs) and ligand-gated ion channels, functioning as agonists, antagonists, or partial agonists.

5-HT3 Receptors: The 5-HT3 receptor is a subtype of the serotonin receptor that functions as a ligand-gated ion channel. wikipedia.org Antagonists of this receptor are used as antiemetics, particularly for chemotherapy-induced nausea and vomiting. wikipedia.orgacs.org A class of 2-substituted benzoxazole carboxamides has been identified as potent and functional 5-HT3 receptor antagonists with nanomolar in vitro activity. nih.gov Additionally, other benzoxazole derivatives have been developed as novel 5-HT3 receptor partial agonists. nih.govacs.org For example, 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole exhibited a high binding affinity similar to the antagonist granisetron, but with an intrinsic activity that was 12% of that of serotonin. nih.govacs.org This partial agonism may be beneficial for treating conditions like irritable bowel syndrome without causing constipation, a common side effect of full antagonists. acs.orgnih.gov

Melatonin Receptors: Melatonin receptors (MT1 and MT2) are GPCRs involved in regulating circadian rhythms and have been targeted for the treatment of sleep disorders. wikipedia.org The benzoxazole nucleus has been established as a melatoninergic pharmacophore. nih.gov A series of benzoxazole derivatives have been synthesized and evaluated as melatoninergic ligands, with some compounds identified as melatonin receptor agonists. nih.gov The binding affinity of these compounds for human MT1 and MT2 receptors is typically determined using radioligand assays. nih.govnih.gov Structure-activity relationship studies led to the identification of compound 28, which showed better MT1 and MT2 receptor affinities than melatonin itself. nih.gov

Table 3: Melatonin Receptor Binding Affinity for a Benzoxazole Derivative Ki values represent the inhibition constant, indicating binding affinity.

CompoundMT₁ Receptor Ki (nM)MT₂ Receptor Ki (nM)
Compound 3f1.70.046

Interference with Specific Cellular Signaling Pathways and Processes at a Molecular Level

The interaction of benzoxazole derivatives with their molecular targets (enzymes and receptors) leads to the modulation of critical cellular signaling pathways. This interference is the basis for their therapeutic effects, particularly in cancer.

One of the most significant pathways affected by benzoxazole inhibitors is the angiogenesis signaling pathway . bosterbio.com By inhibiting VEGFR-2, benzoxazole derivatives block the downstream signal transduction initiated by VEGF. nih.govtandfonline.com This activation normally leads to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors. nih.govcellsignal.com Inhibition of VEGFR-2 disrupts this process, thereby impeding tumor growth and metastasis. nih.govtandfonline.com For example, specific benzoxazole compounds have been shown to reduce the proliferation and migratory potential of human umbilical vascular endothelial cells (HUVEC). nih.govsemanticscholar.org

Another critical process targeted by benzoxazole derivatives is apoptosis , or programmed cell death. nih.gov Several benzoxazole-based VEGFR-2 inhibitors have been shown to be potent inducers of apoptosis. tandfonline.comtandfonline.com For instance, compound 12l was found to arrest the cell cycle in the Pre-G1 and G1 phases and induce apoptosis in HepG2 cancer cells by 35.13%. tandfonline.comtandfonline.com The molecular mechanism often involves the intrinsic or mitochondrial pathway of apoptosis. nih.gov This is characterized by an increase in the levels of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. tandfonline.comtandfonline.com This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3 and caspase-9, which ultimately leads to cell death. nih.govresearchgate.net Some benzoxazole derivatives have been shown to cause a significant, multi-fold increase in caspase-3 levels. tandfonline.comsemanticscholar.org

Furthermore, benzoxazole compounds can affect other pathways like the mTOR/p70S6K pathway . The benzoxazole derivative K313 was shown to downregulate the phosphorylation of p70S6K, which may contribute to cell cycle arrest at the G0/G1 phase and induce apoptosis in cancer cell lines. nih.gov

Advanced Methodologies in Benzoxazole Research and Characterization

Crystallographic Studies for High-Resolution Structural Determination (X-ray Diffraction)

X-ray diffraction is a cornerstone technique for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational geometry, which is invaluable for understanding a molecule's structure-activity relationships (SAR).

For a novel compound such as 2-(Chloromethyl)-6-iodobenzo[d]oxazole, a single-crystal X-ray diffraction study would be the definitive method to confirm its molecular structure. The process involves growing a suitable single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

A hypothetical crystallographic data table for this compound, were it to be determined, would resemble the following:

Parameter Hypothetical Value
Chemical FormulaC₈H₅ClINO
Formula Weight305.49 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
α (°)90
β (°)98.45
γ (°)90
Volume (ų)1020.5
Z (molecules per unit cell)4
Density (calculated) (g/cm³)1.989
R-factor< 0.05

Note: The data in this table is illustrative and not based on experimental results for this compound.

Advanced Spectroscopic Probes for Investigating Molecular Interactions in Complex Biological Systems

Advanced spectroscopic techniques are crucial for understanding how a molecule like this compound interacts with biological targets such as proteins or nucleic acids. These methods can provide insights into binding mechanisms, conformational changes, and the local molecular environment.

Techniques such as Förster Resonance Energy Transfer (FRET) and Surface Plasmon Resonance (SPR) are powerful tools in this domain. For instance, a derivative of this compound could be synthesized to include a fluorescent tag. Its interaction with a fluorescently labeled biological target could then be monitored by FRET to measure binding affinities and kinetics. SPR, a label-free technique, could also be employed to study the binding of the compound to a target immobilized on a sensor surface, providing real-time data on association and dissociation rates. While benzoxazole (B165842) derivatives are known to be evaluated for their biological activities, specific studies employing these advanced spectroscopic probes on this compound are not documented in the available literature.

Microfluidic and High-Throughput Screening Techniques for Efficient Derivative Evaluation

High-throughput screening (HTS) and microfluidics have revolutionized the early stages of drug discovery by enabling the rapid evaluation of large numbers of compounds. j-morphology.com These technologies are particularly relevant for assessing libraries of derivatives based on a core scaffold like benzoxazole. nih.govresearchgate.net

In a typical HTS campaign, thousands of compounds could be tested for their activity against a specific biological target in a miniaturized, automated fashion. For example, derivatives of this compound could be screened for their ability to inhibit a particular enzyme or disrupt a protein-protein interaction. researchgate.net

Microfluidic devices offer further advantages by reducing reagent consumption and allowing for precise control over experimental conditions. A microfluidic chip could be designed to perform rapid synthesis of benzoxazole derivatives followed by immediate biological screening, integrating multiple steps into a single, efficient workflow. While the benzoxazole class of compounds is a subject of such screening programs for various therapeutic targets, including antimicrobial and antifungal applications, specific data on the use of this compound in these platforms is not currently available. nih.govmdpi.com

Future Directions and Interdisciplinary Research in Benzoxazole Chemistry

Rational Design and Synthesis of Novel Benzoxazole (B165842) Chemotypes with Tailored Molecular Properties

The rational design of new benzoxazole derivatives is heavily reliant on understanding their structure-activity relationships (SAR). researchgate.net SAR studies reveal how specific substitutions on the benzoxazole core influence biological activity, allowing chemists to design molecules with enhanced potency and selectivity. esisresearch.org For instance, the presence of electron-withdrawing groups, such as chlorine or nitro groups, at specific positions can enhance the anti-proliferative or antimicrobial effects of the compounds. researchgate.netesisresearch.org

The compound 2-(Chloromethyl)-6-iodobenzo[d]oxazole is an ideal scaffold for such rational design.

The 2-(chloromethyl) group is a reactive site amenable to nucleophilic substitution, allowing the introduction of a wide array of functional groups to probe interactions with biological targets.

The 6-iodo group is perfectly suited for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This enables the attachment of various aryl, heteroaryl, or alkynyl moieties, significantly expanding the chemical diversity of the resulting derivatives. mdpi.com

This dual functionality allows for the systematic modification of the benzoxazole core to optimize its properties for a specific application, be it as a melatonin (B1676174) receptor agonist or a novel anticancer agent. nih.gov The goal is to create libraries of compounds with tailored electronic and steric properties for high-throughput screening and the identification of lead molecules. semanticscholar.org

Integration of Artificial Intelligence and Machine Learning in Benzoxazole Compound Discovery

The discovery and development of new drugs is a time-consuming and expensive process. nih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by analyzing vast datasets to predict molecular properties and biological activities, thereby accelerating the identification of promising drug candidates. premierscience.comijettjournal.org

In the context of benzoxazole chemistry, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build sophisticated QSAR models that correlate the structural features of benzoxazole derivatives with their biological activities, such as antifungal effects. researchgate.netresearchgate.net These predictive models can screen virtual libraries of thousands of potential benzoxazole compounds to prioritize which ones to synthesize and test in the lab. researchgate.net

Molecular Docking and Virtual Screening: Computational tools use molecular docking to simulate how a molecule, like a benzoxazole derivative, fits into the binding site of a target protein (e.g., DNA gyrase or a COX-2 enzyme). bohrium.comtandfonline.com AI can enhance this process by rapidly screening massive compound databases to identify molecules with the highest predicted binding affinity, saving significant time and resources. premierscience.com

De Novo Drug Design: Generative AI models can design entirely new benzoxazole structures optimized for specific properties, such as high efficacy and low toxicity. These models learn from existing chemical data to propose novel molecules that chemists can then synthesize. nih.gov

By integrating these computational approaches, researchers can more efficiently navigate the vast chemical space of benzoxazole derivatives to discover new therapeutic agents. nih.gov

Green Synthesis and Sustainable Production Methodologies for Benzoxazole Derivatives

Traditional methods for synthesizing benzoxazoles often involve harsh conditions, such as strong acids, high temperatures, and the use of toxic organic solvents, which are environmentally detrimental. scienceandtechnology.com.vnajchem-a.com The principles of green chemistry aim to develop more sustainable and eco-friendly synthetic routes. ajchem-a.com

Recent advancements in the synthesis of benzoxazole derivatives focus on:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.net It provides rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. thieme-connect.combohrium.com The synthesis of benzoxazoles from 2-aminophenols and carboxylic acids or aldehydes can be achieved efficiently under solvent-free, microwave-assisted conditions. scienceandtechnology.com.vnthieme-connect.com

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can promote chemical reactions through acoustic cavitation, enhancing mass transfer and reaction rates. mdpi.com

Use of Greener Catalysts: There is a shift towards using more environmentally benign catalysts. This includes reusable heterogeneous catalysts, such as magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H), which can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. ajchem-a.comajchem-a.com The use of ionic liquids or deep eutectic solvents as recyclable catalysts and reaction media is also being explored. bohrium.com

Solvent-Free and Aqueous Media Reactions: Conducting reactions without a solvent or in water is a key goal of green chemistry. organic-chemistry.org Several protocols have been developed for the synthesis of benzoxazoles under solvent-free conditions or in aqueous media, minimizing the generation of hazardous waste. scienceandtechnology.com.vnorganic-chemistry.org

These sustainable methodologies make the production of benzoxazole derivatives more efficient, cost-effective, and environmentally friendly. jetir.orgresearchgate.net

Novel Applications of Benzoxazole Derivatives Beyond Traditional Medicinal Chemistry (e.g., Chemical Biology Tools, Advanced Materials)

While the biological activities of benzoxazoles are well-documented, their unique photophysical properties are paving the way for applications in other interdisciplinary fields. researchgate.net The rigid, planar, and aromatic nature of the benzoxazole ring system makes it an excellent fluorophore. jocpr.com

Chemical Biology Tools and Fluorescent Probes: Benzoxazole derivatives are increasingly being developed as fluorescent probes for sensing and imaging biological molecules and processes. jocpr.com Their fluorescence properties can be sensitive to the local environment, allowing them to act as sensors for ions or biothiols like glutathione. nih.gov Because of their ability to intercalate with nucleic acids and the corresponding enhancement in fluorescence emission, they are being investigated as safer and more sensitive alternatives to conventional DNA probes. periodikos.com.brperiodikos.com.br

Advanced Materials: The photoluminescent properties of benzoxazoles make them suitable for use in organic light-emitting diodes (OLEDs) and as laser dyes. thieme-connect.com They are also used as optical brighteners in detergents, where they absorb UV light and re-emit it in the blue region of the visible spectrum, making fabrics appear whiter. wikipedia.org The ability to tune their absorption and emission wavelengths through synthetic modification makes them highly versatile for creating new materials with specific optical properties. nih.gov

The compound this compound, with its multiple functionalization sites, is a valuable precursor for creating complex benzoxazole structures tailored for these advanced applications.

Q & A

Q. What are the standard synthetic routes for 2-(Chloromethyl)-6-iodobenzo[d]oxazole?

The synthesis typically involves halogenation and functionalization of the benzo[d]oxazole core. A common approach uses chloromethylation with chloroacetyl chloride in the presence of Lewis acid catalysts (e.g., ZnCl₂) to introduce the chloromethyl group . For iodination at the 6-position, electrophilic substitution with iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions is employed . Key steps include monitoring reaction progress via HPLC or TLC and optimizing temperature (e.g., 0–60°C) to avoid side reactions.

Q. How is this compound characterized in laboratory settings?

Standard characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and purity .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight verification .
  • X-ray crystallography : For structural elucidation of crystalline derivatives . Stability testing at room temperature (20–25°C) under inert atmospheres is recommended due to the compound’s sensitivity to moisture .

Q. What are the primary research applications of this compound?

  • Medicinal chemistry : As a precursor for antitumor or antimicrobial agents, leveraging the iodine atom for radiolabeling or targeted drug delivery .
  • Materials science : Incorporation into polymers or fluorescent probes due to the benzo[d]oxazole scaffold’s electronic properties .
  • Chemical biology : Probing enzyme mechanisms via its reactive chloromethyl group, which can alkylate nucleophilic residues .

Advanced Research Questions

Q. How do halogen substituents (Cl, I) influence reaction kinetics in benzo[d]oxazole derivatives?

  • Chloromethyl vs. bromomethyl : Chloroacetyl chloride reacts slower than bromo analogs (e.g., 92% conversion in 10 min vs. faster bromination), attributed to weaker C–Cl bond polarization .
  • Iodine’s electronic effects : The bulky iodine atom at the 6-position directs electrophilic substitutions to specific sites via steric and electronic modulation, as seen in spirocyclic compound syntheses .
  • Contradictory data : Discrepancies in reaction yields (e.g., 70–92%) may arise from trace moisture or catalyst deactivation, necessitating strict anhydrous conditions .

Q. What strategies optimize regioselectivity in multistep syntheses involving this compound?

  • Order of reactant addition : Adding chloromethylating agents before iodination reduces side-product formation .
  • Temperature control : Lower temperatures (0–5°C) favor iodination selectivity, while higher temperatures (50–60°C) accelerate chloromethylation .
  • Catalyst screening : Lewis acids like ZnCl₂ improve chloromethylation efficiency, while Pd/C catalysts aid in dehalogenation steps for functional group interconversion .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound?

  • DFT analysis : Models the electron density of the oxazole ring, predicting nucleophilic attack sites (e.g., C-2 chloromethyl group) and solvent effects on reaction pathways .
  • Solvent interactions : Polar aprotic solvents (e.g., THF) stabilize transition states in substitution reactions, aligning with experimental yields of >85% .
  • Hydrogen bonding : Water clusters (H₂O)ₙ interact with the oxazole nitrogen, altering vibrational frequencies and reaction thermodynamics in aqueous conditions .

Q. What are the challenges in analyzing biological activity data for derivatives of this compound?

  • Structure-activity relationships (SAR) : Minor structural changes (e.g., replacing iodine with fluorine) drastically alter bioactivity, requiring rigorous purity standards (>95%) for reliable assays .
  • Metabolic stability : The iodine atom may slow hepatic metabolism compared to chloro analogs, necessitating pharmacokinetic studies in vitro (e.g., microsomal assays) .
  • Toxicity profiling : Oxazole derivatives can exhibit off-target effects (e.g., enzyme inhibition), requiring cytotoxicity screening against human cell lines (e.g., HEK293) .

Methodological Notes

  • Synthetic Optimization : Refer to Table 2 in for reaction parameter comparisons (e.g., entry 7: 92% conversion with chloroacetyl chloride).
  • Data Contradictions : Address discrepancies in halogenation rates by replicating conditions from and under controlled humidity.
  • Advanced Characterization : Combine XRD (for structural data) and DFT (for electronic properties) to resolve ambiguous NMR signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.